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molecular formula C9H16O B1598711 1-Isopropoxycyclohexene CAS No. 57899-54-4

1-Isopropoxycyclohexene

Cat. No. B1598711
M. Wt: 140.22 g/mol
InChI Key: AZDWLUXNJQFOCU-UHFFFAOYSA-N
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Patent
US06235944B1

Procedure details

To a mixture at room temperature containing 196.32 grams (2 mol) of cyclohexanone, 390.4 grams (2.06 mol) of triisopropyl orthoformate and 12.00 grams of isopropanol (0.2 mol), was added 7.6 grams (0.055 mol) of sodium hydrogensulfate monohydrate. The reaction was exothermic and upon addition of the catalyst, the temperature of the reaction mixture rose to 35° C., and was heated and maintained at 60° C. for 1 hour. The progress of the reaction was monitored by GC until the cyclohexanone content dropped to less than 2%. The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature reached a maximum of 100° C. The reaction mixture was cooled to room temperature and filtered to remove sodium hydrogensulfate monohydrate (recovered). The pH value of the filtrate was adjusted to about 7˜8 by adding 0.8 gram of potassium iso-propoxide. The mixture was then heated under reduced pressure to remove unreacted cyclohexanone. The product, 1-isopropoxy-1-cyclohexene was isolated by distillation as a clear liquid; the yield was 81.7% with a purity exceeding 98%.
Quantity
196.32 g
Type
reactant
Reaction Step One
Quantity
390.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
sodium hydrogensulfate monohydrate
Quantity
7.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(C)C)(OC(C)C)O[CH:10]([CH3:12])[CH3:11].C(O)(C)C.O.S([O-])(O)(=O)=O.[Na+]>>[CH:10]([O:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1)([CH3:12])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
196.32 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
390.4 g
Type
reactant
Smiles
C(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)O
Step Two
Name
sodium hydrogensulfate monohydrate
Quantity
7.6 g
Type
reactant
Smiles
O.S(=O)(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction was exothermic and upon addition of the catalyst
CUSTOM
Type
CUSTOM
Details
rose to 35° C.
TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
dropped to less than 2%
DISTILLATION
Type
DISTILLATION
Details
The isopropanol and isopropyl formate were distilled off under reduced pressure until the reaction mixture's temperature
CUSTOM
Type
CUSTOM
Details
a maximum of 100° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove sodium hydrogensulfate monohydrate (recovered)
ADDITION
Type
ADDITION
Details
by adding 0.8 gram of potassium iso-propoxide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove unreacted cyclohexanone

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=CCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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